An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxybenzoic Acid Sodium Salt
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxybenzoic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid sodium salt, also widely known as sodium gentisate, is a sodium salt of gentisic acid. Gentisic acid is a dihydroxybenzoic acid and a minor metabolite of aspirin. This compound and its parent acid have garnered significant interest in the pharmaceutical and research fields due to their analgesic, anti-inflammatory, and antioxidant properties[1][2]. This technical guide provides a comprehensive overview of the core chemical properties of 2,5-dihydroxybenzoic acid sodium salt, intended to support research, development, and quality control activities.
Chemical and Physical Properties
2,5-Dihydroxybenzoic acid sodium salt is typically available as a white to off-white or light beige crystalline powder[1][2]. It is known to exist in both anhydrous and hydrated forms[3]. The properties of the anhydrous form are summarized below.
General Properties
| Property | Value | Source |
| Chemical Name | Sodium 2,5-dihydroxybenzoate | [4] |
| Synonyms | Sodium gentisate, Gentisic acid sodium salt, 5-Hydroxysalicylate sodium | [1][4] |
| CAS Number | 4955-90-2 | [1][4] |
| Molecular Formula | C₇H₅NaO₄ | [4] |
| Molecular Weight | 176.10 g/mol | [4] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | >220 °C (decomposes) | [1] |
| pKa (of parent acid) | 2.97 | [5] |
| Solubility | Soluble in water and methanol. Soluble in DMSO. | [1][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
Stability and Storage
2,5-Dihydroxybenzoic acid sodium salt is generally stable under normal laboratory conditions[7]. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place[6]. The parent compound, 2,5-dihydroxybenzoic acid, has been shown to be stable upon heating to its melting point[3][8].
Standard photostability testing, following ICH guideline Q1B, should be conducted to fully characterize the material's sensitivity to light[9]. This involves exposing the substance to a light source that produces a combination of visible and ultraviolet (UV) light.
Experimental Protocols
Synthesis of 2,5-Dihydroxybenzoic Acid Sodium Salt
The synthesis of 2,5-dihydroxybenzoic acid sodium salt is typically achieved through the carboxylation of hydroquinone (B1673460) via the Kolbe-Schmitt reaction to form 2,5-dihydroxybenzoic acid, followed by neutralization with a sodium base.
Materials:
-
Hydroquinone
-
Potassium bicarbonate
-
Carbon dioxide
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Sulfuric acid
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Carboxylation of Hydroquinone:
-
In a high-pressure autoclave, a mixture of hydroquinone and potassium bicarbonate in water is heated.
-
Carbon dioxide is introduced into the autoclave, and the reaction is carried out at elevated temperature and pressure.
-
-
Isolation of 2,5-Dihydroxybenzoic Acid:
-
After the reaction is complete, the mixture is cooled, and the pressure is released.
-
The reaction mixture is acidified with sulfuric acid to precipitate the crude 2,5-dihydroxybenzoic acid.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from hot water.
-
-
Formation of the Sodium Salt:
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The purified 2,5-dihydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of sodium hydroxide, dissolved in water or ethanol, is added dropwise to the solution of the acid with stirring.
-
The resulting solution is stirred for a period to ensure complete neutralization.
-
The solvent is then removed under reduced pressure to yield 2,5-dihydroxybenzoic acid sodium salt.
-
The final product can be dried in a vacuum oven.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The purity and concentration of 2,5-dihydroxybenzoic acid sodium salt can be determined by reverse-phase HPLC. The following is a general method that can be adapted and validated for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[1][10][11][12].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 2,5-dihydroxybenzoic acid (e.g., around 255 nm or 296 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of 2,5-dihydroxybenzoic acid sodium salt reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 2,5-dihydroxybenzoic acid sodium salt and dissolve it in the mobile phase or a suitable solvent to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of 2,5-dihydroxybenzoic acid sodium salt in the sample by comparing its peak area to the calibration curve.
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Signaling Pathway and Mechanism of Action
The parent compound, gentisic acid, is a known antioxidant. Its mechanism of action involves the scavenging of free radicals and the modulation of cellular antioxidant pathways, such as the Nrf2 signaling pathway.
Antioxidant Activity via the Nrf2 Signaling Pathway
Gentisic acid has been shown to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins[5][13][14][15]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like gentisic acid, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Nrf2 signaling pathway activated by Gentisic Acid.
Experimental Workflow: Purity Analysis by HPLC
The following diagram illustrates a typical workflow for determining the purity of a 2,5-dihydroxybenzoic acid sodium salt sample using HPLC.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Sodium gentisate | 4955-90-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Gentisate Hydrate | C7H7NaO5 | CID 43835012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dihydroxybenzoic acid sodium salt hydrate (4955-90-2) at Nordmann - nordmann.global [nordmann.global]
- 6. 2,5-Dihydroxybenzoic Acid Sodium Salt 4955-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Sodium Gentisate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pschemicals.com [pschemicals.com]
- 12. biosynth.com [biosynth.com]
- 13. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
